molecular formula C13H12ClN3OS B2957284 N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide CAS No. 450340-39-3

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide

Cat. No.: B2957284
CAS No.: 450340-39-3
M. Wt: 293.77
InChI Key: BRFOEWWPCPAAFU-UHFFFAOYSA-N
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Description

N-[2-(3-Chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide is a heterocyclic compound featuring a thienopyrazole core substituted with a 3-chlorophenyl group and an acetamide moiety. Its structural complexity arises from the fused thiophene-pyrazole ring system, which confers unique electronic and steric properties. Its synthesis typically involves multi-step reactions, including cyclization and acetylation steps, as inferred from analogous compounds in the literature .

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3OS/c1-8(18)15-13-11-6-19-7-12(11)16-17(13)10-4-2-3-9(14)5-10/h2-5H,6-7H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRFOEWWPCPAAFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C2CSCC2=NN1C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide typically involves the reaction of 3-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate undergoes cyclization in the presence of an acid catalyst to yield the thieno[3,4-c]pyrazole core. The final step involves the acetylation of the pyrazole nitrogen to form the acetamide derivative .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(3-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide (3e)

  • Structural Differences: Replaces the thienopyrazole core with a 1,3,4-thiadiazole ring. The 3-chlorophenyl and acetamide groups are retained, but the thiadiazole introduces additional sulfur atoms, altering electronic properties.
  • Synthesis : Prepared via condensation of 3-chlorophenylacetic acid derivatives with 5-mercapto-1,3,4-thiadiazol-2-amine.
  • Physical Properties : Melting point (mp) 212–216°C; IR peaks at 1708 cm⁻¹ (C=O stretch) and 3147 cm⁻¹ (N–H stretch) .
  • Bioactivity: Not explicitly reported in the evidence, but thiadiazole analogs are known for antimicrobial and antioxidant activities .

2-((5-((2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide (CPA)

  • Structural Differences: Features a dihydrothienopyridine-oxadiazole hybrid instead of thienopyrazole.
  • Synthesis : Involves coupling of oxadiazole-thiol intermediates with chloroacetamide derivatives.
  • Solubility : Exhibits higher solubility in polar aprotic solvents (e.g., DMSO) compared to the target compound, likely due to the oxadiazole’s polarity .

2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a)

  • Structural Differences: Substitutes thienopyrazole with a benzofuran-oxadiazole system. Retains the 3-chlorophenylacetamide group.
  • Bioactivity : Demonstrated potent antimicrobial activity against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL), attributed to the benzofuran moiety’s membrane-disrupting properties .

Functional Analogs in Patented Compounds

N-(4-(4-Chloroindolin-1-yl)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide

  • Structural Differences: Quinoline-indole core with a piperidinylidene-acetamide side chain.
  • Applications : Patented for use in oncology, targeting tyrosine kinase receptors .

N-(S)-1-(3-(4-Chloro-3-(2-methoxyacetamido)-1-methyl-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-((3b-S,4aR)-3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3.4]cyclopenta[1,2-c]pyrazol-1-yl)acetamide

  • Structural Differences : Highly complex polycyclic system with fluorinated substituents. The acetamide group is part of a larger pharmacophore designed for high target specificity.
  • Bioactivity : Likely developed as a kinase inhibitor, leveraging fluorine atoms for improved metabolic stability .

Comparative Data Table

Compound Name Core Structure Key Substituents Bioactivity Highlights Reference
N-[2-(3-Chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide Thienopyrazole 3-Chlorophenyl, acetamide Under investigation
2-(3-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide (3e) 1,3,4-Thiadiazole 3-Chlorophenyl, thiol Antimicrobial potential
2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) Benzofuran-oxadiazole 3-Chlorophenyl, thioether MIC = 8 µg/mL (S. aureus)
N-(4-(4-Chloroindolin-1-yl)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide Quinoline-indole Piperidinylidene, tetrahydrofuran Kinase inhibition (patented)

Research Findings and Implications

  • Structural Impact on Bioactivity: Thienopyrazole derivatives (e.g., the target compound) exhibit rigid planar structures, favoring DNA intercalation or enzyme binding, whereas thiadiazole or oxadiazole analogs (e.g., 3e, 2a) offer enhanced solubility and metabolic stability .
  • Chlorophenyl Position Sensitivity : The 3-chlorophenyl group in the target compound and 2a/3e may enhance hydrophobic interactions in target binding compared to 2-chlorophenyl analogs (e.g., CPA) .
  • Patent Trends : Fluorinated and polycyclic acetamide derivatives (e.g., ) dominate recent patents, suggesting a shift toward kinase-targeted therapies with improved pharmacokinetics.

Biological Activity

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide is a complex organic compound belonging to the thieno[3,4-c]pyrazole family. Its unique structure features a thieno[3,4-c]pyrazole core with a chlorophenyl group and an acetamide moiety. This compound has attracted attention in medicinal chemistry due to its potential pharmacological properties, including antitumor, anti-inflammatory, and antibacterial activities.

Molecular Characteristics

  • Molecular Formula : C17H14ClN3OS2
  • Molecular Weight : 375.89 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thieno[3,4-c]pyrazole Core : Cyclization of a suitable precursor under acidic or basic conditions.
  • Introduction of the Acetamide Moiety : Nucleophilic substitution of an acetamide precursor with the thieno[3,4-c]pyrazole core.

These synthetic routes highlight the complexity and specificity required in developing this compound for biological applications .

Antitumor Activity

Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant antitumor properties. For example:

  • Mechanism of Action : These compounds often act as inhibitors of key oncogenic pathways such as BRAF(V600E) and EGFR. Studies have shown that they can induce apoptosis in cancer cells by activating caspase pathways .

Case Study: Caspase Activation

In a study involving MCF-7 breast cancer cells:

  • Compound 12 was found to increase caspase-3 levels significantly (543.50 ± 4 pg/mL), indicating its potential as an antitumor agent .

Anti-inflammatory Activity

This compound has also demonstrated anti-inflammatory effects:

  • Mechanism : The compound inhibits the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to endotoxin stimulation .

Antibacterial Activity

The compound's structural features suggest potential antibacterial properties:

  • Activity Against Pathogens : Preliminary studies have indicated moderate to excellent activity against various bacterial strains .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing its activity include:

  • Substitution Patterns : The presence of the chlorophenyl group enhances interaction with biological targets.
  • Core Structure : The thieno[3,4-c]pyrazole scaffold is versatile and allows for modifications that can improve efficacy and selectivity.

Comparative Analysis Table

CompoundTarget ActivityIC50 ValueReference
Compound 12Antitumor (Caspase Activation)543.50 pg/mL
Compound XAnti-inflammatory (NO Production)TBD
Compound YAntibacterial (Pathogen Inhibition)TBD

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